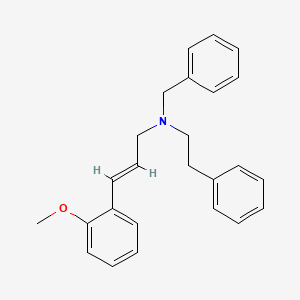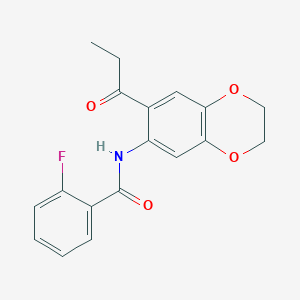![molecular formula C20H23FN2 B6043390 1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is also known as FPPP and is commonly used in scientific research for its potential applications in the field of pharmacology. FPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of FPPP is not yet fully understood. However, it has been suggested that FPPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. FPPP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPPP has been found to exhibit a range of biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. FPPP has also been found to have antipsychotic effects, which may be due to its ability to act as a dopamine receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. FPPP has also been extensively studied, and its pharmacological activities are well-documented. However, one of the limitations of FPPP is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FPPP. Further investigation is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of neurological disorders. Additionally, the potential toxicity of FPPP needs to be further investigated to determine its safety for use in humans. Further research is also needed to explore the potential applications of FPPP in other areas such as cancer treatment and drug addiction therapy.
In conclusion, FPPP is a promising compound with potential applications in the field of pharmacology. Its ability to exhibit a range of pharmacological activities makes it a promising candidate for further investigation. Further research is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of various disorders.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 1-phenylpiperidin-3-amine with 4-fluorocinnamaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a pure form of FPPP. This synthesis method has been reported in various scientific literature and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. FPPP has also been reported to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(E)-3-(4-fluorophenyl)prop-2-enyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-18-12-10-17(11-13-18)6-4-14-23-15-5-9-20(16-23)22-19-7-2-1-3-8-19/h1-4,6-8,10-13,20,22H,5,9,14-16H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVUEPEEYCOAM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
